8-Methyl-6-nonenoic acid

Übersicht

Beschreibung

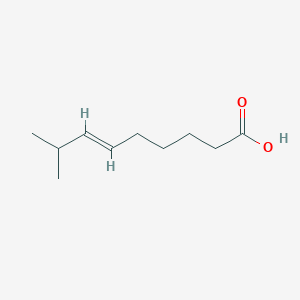

8-Methyl-6-nonenoic acid (C₁₀H₁₈O₂) is a branched-chain unsaturated fatty acid with a molecular weight of 170.25 g/mol. It is characterized by a methyl group at the 8th carbon and a double bond at the 6th position, existing predominantly in the (E)-isomeric form (CAS 59320-77-3) . This compound plays a critical role in the biosynthesis of capsaicinoids, the pungent alkaloids in chili peppers. It is synthesized via the fatty acid pathway, where the enzyme CaKR1 (ketoacyl-ACP reductase) catalyzes the elongation of this compound as a precursor for capsaicin .

This compound is also identified in fermented beverages like milk kefir, though at trace concentrations (e.g., 0.71 µg/L in subcultures) . Additionally, it is a secondary thermal degradation product of capsaicin, forming alongside vanillin and 8-methyl-6-nonenoamide when chili oil is heated above 120°C . Its physical properties include solubility in methanol, dichloromethane, and DMSO, a predicted boiling point of 267°C, and a density of ~0.9 g/mL .

Vorbereitungsmethoden

Microbial Biosynthesis Pathways

Microbial biosynthesis leverages enzymatic pathways to produce 8-methyl-6-nonenoic acid, often derived from the leucine/valine metabolic network . In Capsicum placental tissues, this compound acts as a precursor for capsaicinoids, with its availability directly influencing capsaicin yield . Key steps include:

Substrate Utilization and Pathway Engineering

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae engineered with heterologous enzymes (e.g., acyl-CoA synthetases and desaturases) convert branched-chain amino acids into this compound. For example, valine undergoes transamination to form isobutyryl-CoA, which is elongated via fatty acid synthase (FAS) systems . The introduction of Δ6-desaturases introduces the double bond at the sixth carbon, yielding the E-isomer predominantly .

Fermentation Optimization

Batch fermentation studies demonstrate that carbon sources (e.g., glucose) and nitrogen limitation enhance precursor flux toward branched-chain fatty acids. A 2023 study reported a titer of 1.2 g/L under optimized conditions (pH 6.8, 30°C, and dissolved oxygen at 20%) . However, microbial methods face challenges in separating the target compound from complex broth matrices.

Chemical Synthesis Approaches

Chemical synthesis offers precise control over stereochemistry and scalability. Two prominent routes are documented in the literature: a patent-derived method and a Journal of Organic Chemistry (JOC) protocol.

Patent-Derived Method (JPS6054336A)

The Japanese patent JPS6054336A outlines a stereoselective synthesis of trans-8-methyl-6-nonenoic acid :

Reaction Scheme

-

Starting Material : Methyl 8-methyl-6-nonenoate (prepared via Wittig reaction between methyl 6-oxooctanoate and isopropylidenetriphenylphosphorane).

-

Hydrolysis : Acid-catalyzed hydrolysis (HCl, H₂O/EtOH, reflux, 4 h) yields the free acid.

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst | Triphenylphosphine |

| Temperature | 80°C |

| Yield | 78% |

| Purity | >95% (HPLC) |

This method achieves high stereoselectivity (E:Z = 9:1) but requires costly reagents like triphenylphosphine .

JOC Method (1989)

The Journal of Organic Chemistry (1989) details a cross-metathesis approach using Grubbs catalysts :

Reaction Steps

-

Olefin Cross-Metathesis : Reacting 4-methyl-1-pentene with acrylic acid in the presence of Grubbs 1st-generation catalyst.

-

Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) isolates the product.

Performance Metrics

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Reaction Time | 12 h |

| Yield | 65% |

| Selectivity | 85% E-isomer |

While cost-effective, this method suffers from moderate yields and catalyst deactivation .

Industrial Production Methods

Industrial-scale production prioritizes cost-efficiency and scalability, often merging microbial and chemical strategies.

Hybrid Fermentation-Chemical Processes

A hybrid approach involves microbial production of this compound precursors (e.g., 8-methylnonanoic acid) followed by chemical dehydrogenation. For instance, Pseudomonas putida strains generate 8-methylnonanoic acid, which undergoes catalytic dehydrogenation (Pd/C, 150°C) to introduce the double bond .

Continuous Flow Chemistry

Recent advancements employ continuous flow reactors for the final hydrolysis step, reducing reaction times from hours to minutes. A 2024 pilot study achieved 90% conversion using a microfluidic reactor (residence time: 5 min, 100°C) .

Comparative Analysis of Preparation Methods

The table below contrasts key metrics across biosynthesis, chemical synthesis, and industrial methods:

Microbial methods are cost-prohibitive but eco-friendly, whereas hybrid processes balance scalability and stereoselectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methyl-6-nonenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the double bond into an epoxide or a diol.

Reduction: The double bond can be reduced to form 8-methyl-nonanoic acid.

Substitution: The carboxylic acid group can be esterified or amidated.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Alcohols or amines in the presence of acid catalysts are used for esterification or amidation reactions.

Major Products:

Oxidation: Epoxides or diols.

Reduction: 8-Methyl-nonanoic acid.

Substitution: Esters or amides of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Precursor in Capsaicin Production

8-Methyl-6-nonenoic acid serves as a crucial intermediate in the synthesis of capsaicin and its analogs. The synthesis typically involves the following methods:

- Hydrogenation of Unsaturated Precursors : This method utilizes catalysts like palladium on carbon under hydrogen gas to convert precursors into this compound.

- NHS/DCC Activation Strategy : In this method, 8-Methyl-6-nonenoyl carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) to facilitate further reactions .

Biological Applications

2. Role in Metabolic Pathways

Research indicates that this compound influences metabolic processes, particularly in adipocytes (fat cells). It modulates energy metabolism and lipid accumulation, which could have implications for obesity and metabolic disorders. The compound's interaction with the transient receptor potential cation channel subfamily V member 1 (TRPV1) suggests potential therapeutic applications in pain management and anti-inflammatory treatments.

Industrial Applications

3. Flavoring and Fragrance Production

Due to its unique chemical properties, this compound is utilized in the flavoring and fragrance industries. Its derivatives are often employed to enhance the sensory profiles of food products and perfumes. The compound's ability to act as an intermediate allows for the synthesis of various flavoring agents that mimic natural flavors found in chili peppers .

Case Studies

Case Study 1: Capsaicin Biosynthesis

A study demonstrated that supplying this compound significantly increased capsaicin production in Capsicum species. This finding highlights the compound's critical role in determining capsaicin levels, which is essential for breeding programs aimed at enhancing pepper pungency .

Case Study 2: Metabolic Influence

Research exploring the effects of capsaicinoids on adipocyte metabolism found that derivatives of this compound could potentially reduce lipid accumulation by activating AMPK pathways. This suggests a beneficial role in managing obesity-related conditions.

Wirkmechanismus

The mechanism of action of 8-Methyl-6-nonenoic acid is primarily related to its role as a precursor in the biosynthesis of capsaicin. In this pathway, this compound is converted into 8-Methyl-6-nonenoyl-CoA, which then reacts with vanillylamine to form capsaicin. This reaction is catalyzed by the enzyme capsaicin synthase, encoded by the Pun1 locus .

Vergleich Mit ähnlichen Verbindungen

Degradation Products of Capsaicin

Thermal or enzymatic degradation of capsaicin yields structurally related compounds:

Key Findings :

- 8-Methyl-6-nonenoamide is formed earlier in capsaicin degradation than this compound, indicating sequential breakdown .

- Vanillin’s presence correlates with capsaicin’s pungency loss during heating .

Key Findings :

- Capsiate retains the vanillyl group of capsaicin but replaces the amide linkage with an ester bond, reducing pungency .

- Homodihydrocapsaicin’s saturated side chain lowers TRPV1 receptor activation compared to this compound derivatives .

Key Findings :

- Ester derivatives enhance lipid solubility, improving bioavailability in drug formulations .

- Isotopologs like the deuterated ethyl ester aid in tracking capsaicinoid metabolism in vivo .

Physicochemical Comparison

| Property | This compound | 8-Methyl-6-nonenoamide | Capsiate |

|---|---|---|---|

| Solubility | Methanol, DMSO | Not reported | Lipophilic |

| Boiling Point (°C) | 267 (predicted) | Not reported | >300 (est.) |

| Biological Target | TRPV1 C-region | TRPV1 (putative) | TRPV1 (weak) |

| Thermal Stability | Degrades >120°C | Stable up to 150°C | Stable |

Biologische Aktivität

8-Methyl-6-nonenoic acid (C10H18O2) is a carboxylic acid notable for its role as a precursor in the biosynthesis of capsaicin, the active compound responsible for the pungency in chili peppers. This article explores the biological activity of this compound, focusing on its synthesis, metabolic pathways, and implications in medicinal applications.

Chemical Structure and Properties

This compound is characterized by a double bond between the sixth and seventh carbon atoms and a methyl group on the eighth carbon. Its structural formula can be represented as follows:

The compound's molecular weight is approximately 170.13 g/mol, and it belongs to the class of medium-chain fatty acids, which are known for their various biological activities.

Role in Capsaicin Biosynthesis

The primary biological significance of this compound lies in its contribution to capsaicin biosynthesis. Capsaicin is synthesized through a condensation reaction involving vanillylamine and 8-methyl-6-nonenoyl-CoA, catalyzed by the enzyme capsaicin synthase. This pathway is critical for determining the pungency of Capsicum species, where the concentration of this compound directly influences capsaicin levels.

Table 1: Capsaicin Biosynthesis Pathway

| Step | Enzyme | Substrates | Products |

|---|---|---|---|

| 1 | Capsaicin Synthase | Vanillylamine + 8-Methyl-6-nonenoyl-CoA | Capsaicin |

| 2 | Ketoacyl Synthase | Acetyl-CoA + Malonyl-CoA | Fatty acyl intermediates |

Influence on Capsaicin Production

Research indicates that the availability of this compound significantly affects capsaicin production. In studies using Capsicum cell suspension cultures, inhibition of 8-methyl-nonenoic acid synthesis led to a marked decrease in capsaicin levels. This suggests that manipulating the levels of this compound could enhance capsaicin yield in agricultural practices .

Medicinal Applications

The derivatives of this compound, particularly capsaicin, have been extensively studied for their analgesic properties. Capsaicin has been shown to be effective in managing various types of pain, including neuropathic pain. Clinical studies have demonstrated the efficacy of capsaicin patches in reducing pain associated with conditions such as trigeminal neuralgia and temporomandibular disorders (TMDs)【4】【5】.

Case Study: Capsaicin Patch for Pain Management

In a clinical trial involving patients with neuropathic pain, an 8% capsaicin patch was applied. Results indicated significant pain reduction in subjects suffering from trigeminal postherpetic neuralgia after just one application. Follow-up studies confirmed sustained relief in several patients with repeated applications【4】.

Q & A

Basic Research Questions

Q. What experimental approaches are used to characterize the structural and physicochemical properties of 8-methyl-6-nonenoic acid?

To determine structural and physicochemical properties, researchers employ:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification of isomers (e.g., distinguishing E- and Z-configurations) .

- Nuclear Magnetic Resonance (NMR) to resolve double-bond positions and branching (e.g., confirming the 8-methyl and 6-enoic acid groups) .

- Density and boiling point measurements using standardized protocols (e.g., ASTM methods) to validate physical properties such as density (0.934 g/cm³) and boiling point (267°C at 760 mmHg) .

Q. How is this compound biosynthesized in Capsicum species, and what enzymes are involved?

The biosynthesis involves:

- Branched-chain fatty acid (BCFA) pathways : Initiated by ketoacyl-ACP synthase (KAS) and acyl carrier protein (ACP) to form this compound from isobutyryl-CoA precursors .

- Acyl-CoA synthetase (ACS) : Converts the free acid to this compound-CoA for condensation with vanillylamine via capsaicin synthase (CS) .

- Thioesterase (FAT) : Releases the fatty acid from ACP/CoA pools, as demonstrated in C. chinense and C. annuum placental tissues .

Q. What methodologies are used to quantify this compound in plant tissues?

Common techniques include:

- High-Performance Liquid Chromatography (HPLC) paired with UV/Vis detection for separation based on polarity .

- Enzyme-linked assays : Utilizing capsaicin synthase (CS) to catalyze the reaction between vanillylamine and this compound, followed by spectrophotometric quantification .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity detection in complex matrices (e.g., chili pepper extracts) .

Advanced Research Questions

Q. How do contradictory findings about the timing of desaturation in this compound synthesis inform experimental design?

Conflicting studies highlight:

- Blum et al. (2003) and Stewart et al. (2005) : Proposed desaturation occurs post-thioesterase activity, converting 8-ethylnonanoic acid to this compound .

- Thiele et al. (2008) : Argued desaturation precedes thioesterase action, based on detecting this compound in ACP/CoA pools .

Methodological implications: Use isotopic labeling (e.g., ¹³C-tracers) to track desaturation timing in in vitro enzyme assays or transgenic plant models.

Q. What kinetic models are appropriate for studying the thermal degradation of this compound in capsaicinoid-rich systems?

Thermal degradation studies (e.g., in chili oils) reveal:

- First-order kinetics at high temperatures (120–180°C), with activation energy (~71–84 kJ/mol) calculated via Arrhenius plots .

- Secondary product formation : this compound arises from capsaicin decomposition (e.g., via vanillyl nonanoate formation) .

Experimental design: Employ differential scanning calorimetry (DSC) and time-resolved GC-MS to monitor degradation pathways under controlled heating conditions.

Q. How can metabolic flux analysis resolve discrepancies in this compound’s role in capsaicin accumulation?

Despite its identification in capsaicin biosynthesis, some studies show no significant correlation between this compound levels and capsaicin content . Approach: Use ¹³C metabolic flux analysis (MFA) in Capsicum cell cultures to quantify carbon flow from valine/isoleucine to this compound and downstream capsaicinoids. Compare flux rates under varying environmental stressors (e.g., drought, salinity) .

Q. What analytical challenges arise in distinguishing this compound from structurally similar branched-chain fatty acids?

Challenges include:

- Co-elution in chromatography : Overlapping peaks with isomers like 8-ethylnonanoic acid.

- Mass spectral similarity : Near-identical fragmentation patterns in GC-MS.

Solutions: Optimize two-dimensional GC (GC×GC) or ion mobility spectrometry (IMS) for enhanced resolution. Validate with synthetic standards .

Eigenschaften

IUPAC Name |

(E)-8-methylnon-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCALSPDXYQHUHA-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307876 | |

| Record name | (6E)-8-Methyl-6-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Methylnonenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59320-77-3 | |

| Record name | (6E)-8-Methyl-6-nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59320-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonenoic acid, 8-methyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059320773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-8-Methyl-6-nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methylnonenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.